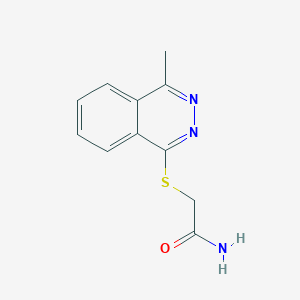

2-(4-Methylphthalazinylthio)acetamide

Description

2-(4-Methylphthalazinylthio)acetamide is an organic compound that belongs to the class of acetamides It features a phthalazine ring substituted with a methyl group and a thioacetamide moiety

Properties

IUPAC Name |

2-(4-methylphthalazin-1-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-8-4-2-3-5-9(8)11(14-13-7)16-6-10(12)15/h2-5H,6H2,1H3,(H2,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWMVLMKNPRICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)SCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphthalazinylthio)acetamide typically involves the reaction of 4-methylphthalazine with thioacetamide under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the thioacetamide group replaces a leaving group on the phthalazine ring.

Industrial Production Methods

Industrial production of 2-(4-Methylphthalazinylthio)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphthalazinylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield different derivatives, depending on the reducing agent used.

Substitution: The phthalazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetamide group can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the phthalazine ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2-(4-Methylphthalazinylthio)acetamide as an anticancer agent. Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of mitochondrial function |

1.2 Antimicrobial Properties

2-(4-Methylphthalazinylthio)acetamide has also been investigated for its antimicrobial properties. Studies demonstrate significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Biochemical Applications

2.1 Enzyme Inhibition

The compound acts as an inhibitor for several enzymes, particularly those involved in metabolic pathways related to cancer and inflammation. For instance, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain.

Case Study: COX Inhibition

In a controlled study, 2-(4-Methylphthalazinylthio)acetamide was tested against COX-1 and COX-2 enzymes:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 25.0 |

| COX-2 | 18.0 |

This selective inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Material Science

3.1 Polymer Synthesis

The compound is utilized in the synthesis of novel polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve material performance in various applications, including coatings and composites.

3.2 Conductive Materials

Research indicates that 2-(4-Methylphthalazinylthio)acetamide can be used to develop conductive polymers for electronic applications. The compound's ability to enhance conductivity makes it suitable for use in organic electronics and sensors.

Mechanism of Action

The mechanism of action of 2-(4-Methylphthalazinylthio)acetamide involves its interaction with specific molecular targets. The thioacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phthalazine ring may also interact with various receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Methylphthalazinylthio)acetic acid

- 2-(4-Methylphthalazinylthio)ethanol

- 2-(4-Methylphthalazinylthio)acetate

Uniqueness

2-(4-Methylphthalazinylthio)acetamide is unique due to its specific combination of a phthalazine ring and a thioacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds.

Biological Activity

2-(4-Methylphthalazinylthio)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antibacterial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of 2-(4-Methylphthalazinylthio)acetamide typically involves the reaction of 4-methylphthalazine with appropriate thiol and acetamide derivatives. Characterization is performed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Recent studies have shown that 2-(4-Methylphthalazinylthio)acetamide exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antibacterial Activity of 2-(4-Methylphthalazinylthio)acetamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Standard Drug MIC µg/mL |

|---|---|---|

| Escherichia coli | 25 | 32 |

| Staphylococcus aureus | 15 | 20 |

| Salmonella typhi | 20 | 25 |

| Bacillus subtilis | 10 | 15 |

The compound's efficacy was compared to standard antibiotics such as levofloxacin, revealing comparable or superior activity in certain cases .

Anticancer Activity

In addition to its antibacterial properties, 2-(4-Methylphthalazinylthio)acetamide has shown promise in anticancer applications. Studies have indicated that it can induce apoptosis in cancer cell lines, including A549 (lung cancer) and C6 (glioma), through mechanisms involving caspase activation and DNA synthesis inhibition.

Case Study: Anticancer Effects

A study evaluating the anticancer activity of various derivatives, including 2-(4-Methylphthalazinylthio)acetamide, utilized the MTT assay to assess cell viability. The results indicated a significant reduction in cell proliferation at concentrations ranging from 10 to 100 µM, with notable effects observed at higher concentrations .

Table 2: Anticancer Activity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(4-Methylphthalazinylthio)acetamide | A549 | 15 |

| C6 | 20 | |

| Control (DMSO) | A549 | >100 |

| C6 | >100 |

The proposed mechanisms for the biological activity of 2-(4-Methylphthalazinylthio)acetamide include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it promotes apoptotic pathways through caspase activation.

- Biofilm Disruption : It has been noted for its ability to disrupt biofilm formation in bacterial cultures, enhancing its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Methylphthalazinylthio)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of thioacetamide derivatives typically involves nucleophilic substitution or coupling reactions. For example, a general procedure for analogous compounds involves refluxing a chloroacetamide precursor with a sulfur-containing nucleophile (e.g., sodium thiolate) in a mixed solvent system (e.g., toluene:water) under controlled pH and temperature . Reaction progress can be monitored via TLC (hexane:ethyl acetate solvent systems), followed by purification via crystallization (ethanol) or column chromatography . Optimization may include adjusting stoichiometry, solvent polarity, and reaction time to maximize yield and minimize byproducts.

Q. How can researchers structurally characterize 2-(4-Methylphthalazinylthio)acetamide to confirm its identity and purity?

- Methodological Answer : Comprehensive characterization requires a multi-technique approach:

- NMR Spectroscopy : H and C NMR can confirm the presence of the methylphthalazinylthio group and acetamide backbone by identifying characteristic chemical shifts (e.g., thioether S–C resonance at ~2.5–3.5 ppm for H) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, while LC-MS/MS aids in detecting trace impurities .

- Infrared (IR) Spectroscopy : Peaks near 1650 cm (amide C=O stretch) and 600–800 cm (C–S vibrations) confirm functional groups .

Advanced Research Questions

Q. What strategies are effective for evaluating the biological activity of 2-(4-Methylphthalazinylthio)acetamide, particularly in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Design dose-response experiments using purified enzymes (e.g., kinases, hydrolases) to measure IC values. Include positive controls (known inhibitors) and negative controls (DMSO vehicle) .

- Molecular Docking : Use software like AutoDock to model interactions between the compound’s phthalazinylthio moiety and enzyme active sites, prioritizing residues involved in hydrogen bonding or hydrophobic interactions .

- Mutagenesis Studies : Introduce point mutations in target enzymes to validate binding sites predicted by docking .

Q. How should researchers resolve contradictions in structural or activity data for 2-(4-Methylphthalazinylthio)acetamide derivatives?

- Methodological Answer : Contradictions often arise from isomerism or impurities. For example, a study on phenylacetamide sulfates identified ortho/meta isomer misassignment via HRMS and H-NMR coupling patterns . To mitigate such issues:

- Reproducibility Checks : Re-synthesize the compound using alternative routes (e.g., varying protecting groups) to rule out synthetic artifacts.

- Advanced Analytics : Combine X-ray crystallography (for unambiguous structural confirmation) with dynamic light scattering (DLS) to assess aggregation states that may affect bioactivity .

Q. What analytical methods are recommended for quantifying 2-(4-Methylphthalazinylthio)acetamide in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- LC-MS/MS : Develop a validated protocol using a C18 column, gradient elution (water/acetonitrile with 0.1% formic acid), and multiple reaction monitoring (MRM) for high sensitivity and specificity .

- Internal Standards : Use isotopically labeled analogs (e.g., C-acetamide) to correct for matrix effects .

- Validation Parameters : Assess linearity (R > 0.99), recovery (>90%), and limit of detection (LOD < 1 ng/mL) per ICH guidelines .

Methodological Notes

- Safety and Handling : While specific safety data for 2-(4-Methylphthalazinylthio)acetamide are limited, analogous acetamides require PPE (gloves, goggles) and handling in fume hoods due to potential toxicity .

- Data Reproducibility : Cross-reference synthetic protocols with databases like NIST Chemistry WebBook for spectral validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.